molecular formula C21H29ClN2O2 B5143875 2-(1-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride

2-(1-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride

Cat. No. B5143875
M. Wt: 376.9 g/mol
InChI Key: IHEMBUPCGFIZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride is a chemical compound that is commonly used in scientific research. It is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a subtype of the nicotinic acetylcholine receptor family.

Mechanism of Action

2-(1-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride is a selective antagonist of the α7 nicotinic acetylcholine receptor. It binds to the receptor and prevents acetylcholine from binding, thereby blocking the receptor's activity. This leads to a decrease in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
The α7 nicotinic acetylcholine receptor is involved in a variety of physiological processes, including cognition, memory, and inflammation. By selectively blocking this receptor, 2-(1-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride can modulate these processes. For example, studies have shown that blocking the α7 nicotinic acetylcholine receptor can improve memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically target this receptor without affecting other receptors in the nicotinic acetylcholine receptor family. However, one limitation of using this compound is that it is not suitable for in vivo studies, as it does not cross the blood-brain barrier.

Future Directions

There are several potential future directions for research involving 2-(1-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride. One area of interest is the role of the α7 nicotinic acetylcholine receptor in inflammation. Studies have shown that blocking this receptor can reduce inflammation in animal models, suggesting that it may be a target for the development of anti-inflammatory drugs. Another area of interest is the development of more potent and selective antagonists of the α7 nicotinic acetylcholine receptor, which could be used to better understand the role of this receptor in physiological processes.

Synthesis Methods

The synthesis of 2-(1-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride involves the reaction of 2-(1-naphthyloxy)acetic acid with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form the corresponding amide. This amide is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. The yield of the synthesis is typically around 70%.

Scientific Research Applications

2-(1-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride is commonly used in scientific research as a tool to study the α7 nicotinic acetylcholine receptor. This receptor plays a key role in a variety of physiological processes, including cognition, memory, and inflammation. By selectively blocking this receptor, researchers can gain insights into the role of the receptor in these processes.

properties

IUPAC Name

2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.ClH/c1-20(2)12-16(13-21(3,4)23-20)22-19(24)14-25-18-11-7-9-15-8-5-6-10-17(15)18;/h5-11,16,23H,12-14H2,1-4H3,(H,22,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEMBUPCGFIZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride

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